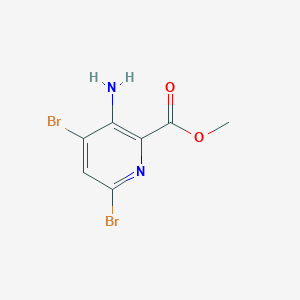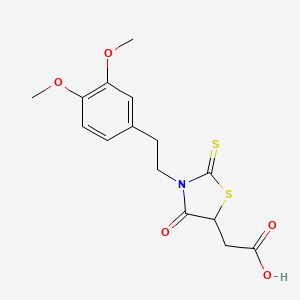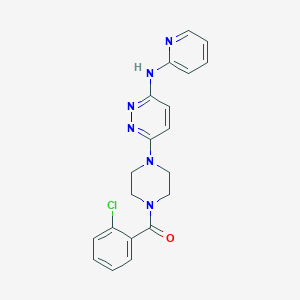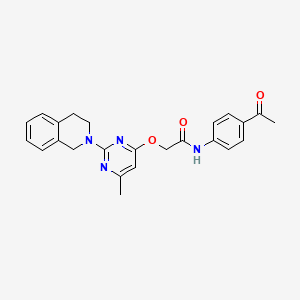
Methyl 3-amino-4,6-dibromopicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-amino-4,6-dibromopicolinate” is a chemical compound with the molecular formula C7H6Br2N2O2 . It is related to “Methyl 6-amino-3,5-dibromopicolinate”, which has a molecular weight of 309.94 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-4,6-dibromopicolinate” is characterized by the presence of two bromine atoms, one nitrogen atom, and one oxygen atom . The exact structure would require more specific information or advanced analytical techniques to determine.Physical And Chemical Properties Analysis
“Methyl 3-amino-4,6-dibromopicolinate” is a solid at room temperature . It has a molecular weight of 294.93 . The density is predicted to be 1.928 g/cm3 . The boiling point is predicted to be 320.7°C .Aplicaciones Científicas De Investigación
Chemical Sensing and Material Science
One study elaborates on the remarkable difference in sensing properties of quinoline-based isomers for Al³⁺ and Zn²⁺ ions. These compounds, synthesized through Schiff-base condensation, act as dual fluorescence chemosensors. The study underscores their potential in detecting metal ions through fluorescence enhancement, which is pivotal for environmental monitoring and biochemical assays (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Pharmaceutical Chemistry and Antimicrobial Activity
Research into novel metal complexes of 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one reveals antimicrobial properties against a variety of microorganisms. These complexes show considerable activity, highlighting the potential of such compounds in developing new antimicrobial agents (Peter & Lucky, 2015).
Anticancer Research
Compounds derived from quinazoline have been studied for their potential in cancer treatment. For instance, 2,4-dihydroxyquinoline-derived dyes have been synthesized and evaluated for their DNA protection, antimicrobial, and anticancer activities. Some compounds exhibited significant cytotoxicity against cancer cell lines, suggesting their potential use in cancer therapy (Şener, Mohammed, Yerlikaya, Çelik Altunoğlu, Gür, Baloğlu, & Şener, 2018).
Biochemical Studies
The interaction of VIVO compounds with red blood cells, studied through spectroscopic and computational techniques, illustrates the potential of picolinate ligands in the management of diabetes. These findings contribute to understanding the bioavailability and mechanism of action of potential anti-diabetic drugs (Sanna, Serra, Micera, & Garribba, 2014).
Molecular Characterization and Enzymology
The molecular characterization of enzymes involved in isoquinoline alkaloid biosynthesis, such as the S-Adenosyl-l-methionine:3′-Hydroxy-N-methylcoclaurine 4′-O-Methyltransferase in Coptis japonica, provides insight into the biosynthetic pathways of pharmacologically active compounds. This research has implications for the production and synthesis of bioactive alkaloids (Morishige, Tsujita, Yamada, & Sato, 2000).
Propiedades
IUPAC Name |
methyl 3-amino-4,6-dibromopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJAQTNXIMZFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4,6-dibromopicolinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2676643.png)


![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2676648.png)

![2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2676651.png)





![3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2676662.png)
